2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Overview
Description
2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. It is commonly referred to as FMPA and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of FMPA is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 receptor. It also has affinity for the α1 receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
FMPA has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of mood and behavior, and promotion of neurogenesis. It has also been shown to have potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia.
Advantages and Limitations for Lab Experiments
One advantage of FMPA is its high selectivity for specific receptors in the brain, which allows for more targeted research. However, its complex mechanism of action and potential off-target effects can make interpretation of results difficult. Additionally, its high cost and limited availability can be a barrier to its use in some research settings.
Future Directions
There are several potential future directions for research on FMPA. One area of interest is its potential as a therapeutic agent for neurological and psychiatric disorders. Another area of research could focus on the development of more selective and potent derivatives of FMPA. Additionally, further investigation into its mechanism of action could provide valuable insights into the functioning of the central nervous system.
Scientific Research Applications
FMPA has been widely used in scientific research as a pharmacological tool to study the central nervous system. It has been shown to bind to various receptors in the brain, including the serotonin 5-HT1A receptor, dopamine D2 receptor, and adrenergic α1 receptor.
properties
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4OS/c1-12-11-23-16(18-12)19-15(22)10-20-6-8-21(9-7-20)14-5-3-2-4-13(14)17/h2-5,11H,6-10H2,1H3,(H,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDJGPZIPCONNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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